tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chlorobenzylamino substituent at the 4-position. This compound is of interest in medicinal chemistry as a precursor for pharmaceuticals, particularly in the development of kinase inhibitors or neurotransmitter analogs due to its piperidine scaffold and chlorinated aromatic system.
Properties
IUPAC Name |
tert-butyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSZHIZQEYCMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 2-chlorobenzylamine . The reaction is usually carried out in the presence of a base such as triethylamine under anhydrous conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzylamine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The 2-chlorobenzylamino group in the target compound introduces electrophilic character due to the chlorine atom, favoring nucleophilic aromatic substitution or cross-coupling reactions. In contrast, hydroxyl-containing analogs (e.g., 236406-33-0) exhibit higher polarity and participation in hydrogen bonding, making them suitable for aqueous-phase reactions . The Boc group in all analogs provides stability under basic conditions but is susceptible to acidic deprotection.
Physicochemical Properties: Lipophilicity: The 2-chlorobenzylamino group increases logP compared to hydroxylated analogs, suggesting improved membrane permeability in biological systems. Solubility: Hydroxyl or hydroxymethyl substituents (e.g., 236406-21-6) enhance water solubility, whereas the chlorinated aromatic system may reduce it.
Research Implications and Limitations
- Structural Analysis : X-ray crystallography using programs like SHELXL could elucidate conformational differences between these analogs, particularly in piperidine ring puckering and substituent orientation.
- Biological Activity: While direct pharmacological data are unavailable, the 2-chlorobenzylamino group may confer affinity for chlorophilic enzyme pockets, unlike hydroxylated analogs, which might target polar binding sites.
- Data Gaps: Limited empirical data on melting points, synthetic yields, or biological activity restrict quantitative comparisons. Further studies are needed to correlate structural features with functional outcomes.
Biological Activity
tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate is a synthetic organic compound with potential biological activity. It belongs to the class of piperidine derivatives and has garnered interest for its pharmacological properties, particularly in the context of medicinal chemistry. The compound features a tert-butyl group, a piperidine ring, and a chlorobenzyl amino substituent, which contribute to its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H20ClN2O2
- Molecular Weight : 284.77 g/mol
- IUPAC Name : this compound
Structural Characteristics
| Feature | Description |
|---|---|
| Functional Groups | Tert-butyl, piperidine, chlorobenzyl |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may act on specific receptors or enzymes, modulating signaling pathways related to pain, inflammation, or other physiological processes.
Potential Targets:
- Receptors : May interact with neurotransmitter receptors.
- Enzymes : Possible inhibition or activation of specific enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound:
- Antinociceptive Activity : Research indicates that the compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management.
- Cytotoxicity : Preliminary investigations have shown that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further exploration in cancer therapeutics.
- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
Case Study 1: Antinociceptive Effects
In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response, comparable to standard analgesics.
Case Study 2: Cytotoxic Activity
A series of assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity and potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-((2-Chlorophenyl)methyl)-N-(piperidin-4-yl) | Chlorophenyl group | Anticonvulsant properties |
| N-Boc-4-piperidineethanol | Hydroxyethyl substitution | Moderate anti-inflammatory effects |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., DCM).
- Emergency Measures : Immediate access to eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
How does this compound interact with biological targets, and what assays are suitable for studying its activity?
Q. Advanced
- Target Engagement : The 2-chlorobenzyl group may enhance lipophilicity, facilitating membrane penetration. Piperidine scaffolds often target G-protein-coupled receptors (GPCRs) or enzymes like kinases .
- Assays :
- Fluorescence Polarization : To study binding affinity to purified receptors.
- Cellular Viability Assays (MTT/XTT) : For cytotoxicity profiling in cancer cell lines.
- Molecular Dynamics Simulations : Using software like AutoDock to predict binding modes to active sites .
- Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
How can researchers resolve contradictions in solubility data for this compound?
Q. Advanced
- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or PBS.
- Co-solvent Systems : Improve aqueous solubility via PEG-400 or cyclodextrin inclusion complexes .
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid) to identify optimal formulation strategies .
What computational methods are recommended for predicting the reactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- QSPR Models : Relate substituent effects (e.g., chloro vs. methyl groups) to reaction rates in SN2 or Buchwald-Hartwig couplings .
- Machine Learning : Train models on PubChem datasets to forecast metabolic stability or toxicity .
How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
Q. Advanced
- Acidic Hydrolysis : The Boc group is cleaved in TFA/DCM (1:1), yielding the free amine. Kinetic studies show half-life <1 hour at 25°C .
- Basic Conditions : Stable in aqueous NaOH (pH <12) but degrades at higher pH via piperidine ring opening.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, making it unsuitable for high-temperature reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
